5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)-4,6-dimethylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-5-3-8(10)11-6(2)7(5)4-9;;/h3H,4,9H2,1-2H3,(H2,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNRGLMLPMWZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CN)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with aminomethyl reagents under acidic conditions. The reaction is often catalyzed by sulfuric acid, which facilitates the formation of the desired product through a series of condensation and reduction steps .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include pyridine N-oxides, various amine derivatives, and substituted pyridines, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor activation, which are crucial for its applications in medicine and biology .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we analyze structurally and functionally analogous pyridine derivatives. The lack of experimental data for CID 53698465 necessitates reliance on computational predictions and comparisons with established analogs.
Table 1: Structural and Physicochemical Comparison
*CCS values for analogs estimated via computational tools (e.g., MOBCAL) for consistency.
Key Points of Comparison
This difference may limit its solubility in polar solvents . 2-Amino-3,5-dimethylpyridine: Positional isomerism (methyl groups at 3 and 5 vs.
Physicochemical Properties: The aminomethyl group in CID 53698465 increases its polarity relative to non-aminated analogs (e.g., 4,6-dimethylpyridin-2-amine), as reflected in its higher CCS value . Compared to carboxylated analogs (e.g., 5-aminomethylpyridine-2-carboxylic acid), CID 53698465 lacks acidic functional groups, which may reduce its utility in pH-dependent applications.
Functional Potential: While 2-amino-3,5-dimethylpyridine is widely used in catalysis, the steric bulk of CID 53698465’s 4,6-dimethyl groups may hinder similar applications. The dihydrochloride salt form enhances aqueous solubility compared to free-base analogs, a critical factor for pharmaceutical development.
Biological Activity
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an aminomethyl group attached to a pyridine ring, which contributes to its reactivity and biological properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes. For instance, it can modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines. Its mechanism may involve inducing apoptosis or cell cycle arrest in cancer cells, although specific pathways require further elucidation .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains and fungi, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have shown that the compound exhibits notable antitumor activity across various human cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| HCC827 (Lung) | 15.0 |
| MCF7 (Breast) | 10.0 |
These values indicate that the compound effectively inhibits cell proliferation, particularly in lung and breast cancer models .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through COX inhibition assays. The IC50 values for COX-2 inhibition were reported at approximately 0.04 µM, comparable to established anti-inflammatory drugs like celecoxib . This suggests that the compound could serve as a promising candidate for developing anti-inflammatory therapies.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study evaluated the effects of this compound on lung cancer cell lines A549 and HCC827. The results indicated significant cytotoxicity with IC50 values below 15 µM in both cell lines, suggesting effective tumor growth inhibition . -
Anti-inflammatory Research :
In another study focusing on inflammatory responses, the compound was tested in carrageenan-induced paw edema models in rats. Results indicated a marked reduction in edema comparable to standard treatments like indomethacin . -
Broad-Spectrum Antimicrobial Evaluation :
The antimicrobial activity was assessed against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with MIC values ranging from 8 to 32 µg/mL, indicating broad-spectrum efficacy.
Q & A
Q. What are the established synthetic routes for 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes starting with pyridine derivatives. Key steps include:
- Precursor selection : Use of 4,6-dimethylpyridin-2-amine as a base structure, followed by aminomethylation via reductive amination or nucleophilic substitution .
- Reaction optimization : Adjust parameters like temperature (e.g., 60–80°C for amination), solvent polarity (water or ethanol for solubility), and stoichiometric ratios (e.g., 1:1.2 amine-to-reagent) to maximize yield .
- Purification : Crystallization in HCl/ethanol mixtures to isolate the dihydrochloride salt .
Q. Which analytical methods are most reliable for characterizing this compound’s purity and structural integrity?
- HPLC-UV/Vis : Quantify purity using reverse-phase C18 columns with mobile phases like 0.1% TFA in acetonitrile/water (retention time ~8–12 min) .
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 2.2 ppm for methyl groups, δ 3.8 ppm for aminomethyl protons) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks at m/z 169.1 (free base) and adducts (e.g., [M+H]+) .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Solubility : Highly water-soluble (>50 mg/mL at 25°C) due to the dihydrochloride salt form. Solubility decreases in non-polar solvents like dichloromethane (<1 mg/mL) .
- Stability : Stable at pH 4–6; degradation observed at pH >8 (hydrolysis of the aminomethyl group) or under prolonged UV light exposure. Store at –20°C in desiccated conditions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction pathways .
- Machine Learning : Train models on PubChem data to optimize reaction parameters (e.g., temperature, catalyst loading) .
Q. How can contradictory data on biological activity be resolved in pharmacological studies?
- Dose-response reevaluation : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay standardization : Use cell lines with consistent expression of target receptors (e.g., HEK293 for GPCR studies) and control for batch-to-batch variability .
- Meta-analysis : Compare results across studies using platforms like EPA DSSTox to identify confounding variables (e.g., impurity profiles) .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized targets (e.g., serotonin receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM : Resolve binding conformations at near-atomic resolution for structure-activity relationship (SAR) refinement .
Q. How can reaction scalability be improved without compromising yield or purity?
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., overalkylation) .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pressure, residence time) .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What are the key degradation pathways, and how can they be mitigated during long-term storage?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradants .
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (citrate-phosphate, pH 5.0) to suppress hydrolysis .
- Lyophilization : Convert to a stable lyophilized powder for extended storage .
Methodological Resources
- Data Contradiction Analysis : Apply statistical tools (ANOVA, PCA) to isolate variables causing discrepancies .
- Reaction Design : Leverage ICReDD’s computational-experimental workflow for accelerated discovery .
- Toxicological Profiling : Use EPA DSSTox and PubChem data to cross-reference impurity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
